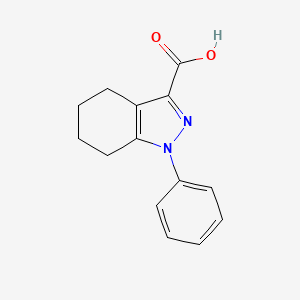

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a heterocyclic aromatic organic compound . It has a molecular formula of C14H14N2O2 . The indazole moiety in this compound is known to exhibit a wide variety of biological properties .

Synthesis Analysis

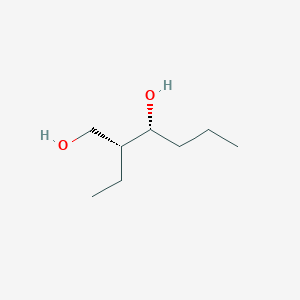

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .

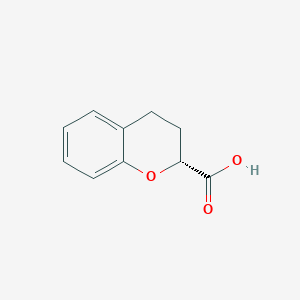

Molecular Structure Analysis

The molecular structure of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” has been investigated using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .

Chemical Reactions Analysis

The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” include a molecular weight of 242.28 . It has a melting point of 163-164 .

科学的研究の応用

Anti-inflammatory Actions : A study by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, including 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. This compound exhibited significant anti-inflammatory activity in the carrageenan edema test with an ED50 value of 3.5 mg/kg, indicating its potential as an anti-inflammatory agent (Nagakura et al., 1979).

Antiproliferative Activity : Maggio et al. (2011) explored the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides with antiproliferative activity against various cancer cell lines. The study highlights the potential of these compounds in inhibiting cancer cell growth (Maggio et al., 2011).

Antispermatogenic Agents : Corsi and Palazzo (1976) described the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of 1-phenyl-1H-indazole-3-carboxylic acid. These compounds showed potent antispermatogenic activity, influencing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Synthesis Improvement : An improved synthesis method for 1H-indazole-3-carboxylic acid was developed by Rao Er-chang (2006), which could potentially be applied to the synthesis of related compounds like 1-phenyl-1H-indazole-3-carboxylic acid. This method offers advantages like lower cost and simple operation, suitable for industrial manufacture (Rao Er-chang, 2006).

Fluorescent Dyes : A study by Wrona-Piotrowicz et al. (2022) involved the synthesis of compounds with a pyrazolylpyrene chromophore, including derivatives of 1-phenyl-1H-indazole-3-carboxylic acid. These compounds exhibited bright fluorescence and weak fluorescence in solid state, indicating potential applications in sensing and fluorescent dye development (Wrona-Piotrowicz et al., 2022).

将来の方向性

特性

IUPAC Name |

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVNHMXVLFXIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196318 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

CAS RN |

32275-63-1 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32275-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。